![molecular formula C13H11N3O4S B2953789 4-[(2-硝基亚苄基)氨基]苯磺酰胺 CAS No. 179044-08-7](/img/structure/B2953789.png)

4-[(2-硝基亚苄基)氨基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

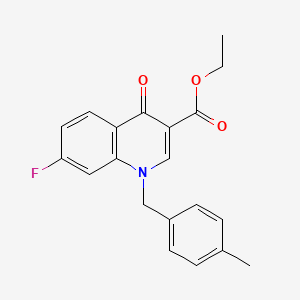

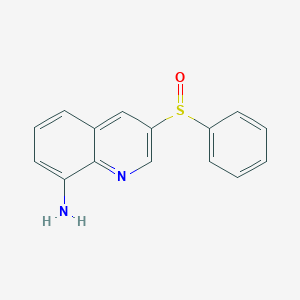

“4-[(2-Nitrobenzylidene)amino]benzenesulfonamide” is a chemical compound with the molecular formula C13H11N3O4S . It has an average mass of 305.309 Da and a monoisotopic mass of 305.047028 Da . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-[(2-Nitrobenzylidene)amino]benzenesulfonamide” are not explicitly mentioned in the sources retrieved. The compound has a molecular formula of C13H11N3O4S and an average mass of 305.309 Da .科学研究应用

化学空间探索中的应用

- 苯磺酰胺,包括 4-[(2-硝基亚苄基)氨基]苯磺酰胺等变体,已被用作固相合成中的关键中间体。它们促进了多种化学结构的构建,并在为各种用途创造新型化学实体中得到应用,展示了其在化学空间探索中的多功能性 (Fülöpová & Soural, 2015)。

光物理化学应用

- 4-[(2-硝基亚苄基)氨基]苯磺酰胺的某些衍生物已被合成并表征其光物理化学性质。这些性质在光动力治疗中尤为重要,光动力治疗是一个利用光与化学试剂相互作用以达到治疗目的的领域。这些化合物的溶解度、荧光和单线态氧产生能力使其成为癌症光疗等治疗中的潜在候选者 (Öncül, Öztürk & Pişkin, 2021; Öncül, Öztürk & Pişkin, 2022)。

结构和光谱分析

- 详细的结构和光谱分析对于了解 4-[(2-硝基亚苄基)氨基]苯磺酰胺衍生物的性质至关重要。结合 FT-IR、NMR、UV-Vis 和 X 射线单晶技术等技术的研究提供了对分子结构的全面见解,有助于在各个科学领域开发和应用这些化合物 (Ceylan 等,2015)。

作用机制

Target of Action

The primary target of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis, which is a common feature of tumor cells .

Mode of Action

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide acts by inhibiting the activity of CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation . The compound’s interaction with CA IX results in significant changes in the tumor cells’ metabolic pathways .

Biochemical Pathways

The inhibition of CA IX by 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . This disruption leads to a decrease in tumor cell proliferation and potentially induces apoptosis .

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method on mda-mb-231 cell lines . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.

Result of Action

The inhibition of CA IX by 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide leads to a decrease in tumor cell proliferation . In addition, the compound was able to induce apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent .

Action Environment

The action of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia and a shift in metabolic pathways, can affect the compound’s efficacy . .

生化分析

Biochemical Properties

4-[(2-Nitrobenzylidene)amino]benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), a key enzyme involved in many biochemical reactions . The compound acts as an inhibitor of CA IX, which is overexpressed in many solid tumors . This interaction is significant as selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .

Cellular Effects

The compound has shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . It has a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line, with a significant increase in the annexin V-FITC percent .

Molecular Mechanism

The molecular mechanism of action of 4-[(2-Nitrobenzylidene)amino]benzenesulfonamide involves its binding interactions with CA IX, resulting in the inhibition of the enzyme . This leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

属性

IUPAC Name |

4-[(2-nitrophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c14-21(19,20)12-7-5-11(6-8-12)15-9-10-3-1-2-4-13(10)16(17)18/h1-9H,(H2,14,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUENOJOAYVXVRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2953708.png)

![5-Methyl-7-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953713.png)

![2-(Difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2953714.png)

![6-[(4-Chlorophenyl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2953715.png)

![Spiro[2.2]pentan-1-ylmethanesulfonyl chloride](/img/structure/B2953717.png)

![2-cyclopentyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2953718.png)

![N-(4-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2953722.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2953726.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)